![molecular formula C10H21NO4 B12550779 Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester CAS No. 184577-30-8](/img/structure/B12550779.png)
Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester is a complex organic compound with a unique structure that includes both ester and amino functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester typically involves multi-step organic reactions. One common method includes the esterification of butanoic acid derivatives followed by the introduction of the amino and hydroxybutoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: This can convert the ester group into alcohols.
Substitution: Nucleophilic substitution can replace the amino or hydroxybutoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological pathways and as a building block for biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid, 3-hydroxy-, methyl ester: Shares a similar ester structure but lacks the amino and hydroxybutoxy groups.
Butanoic acid, 3-amino-4-hydroxy-, methyl ester: Contains both amino and hydroxy groups but differs in the position and structure of these groups.
Uniqueness
Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
184577-30-8 |
|---|---|
Molekularformel |
C10H21NO4 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
methyl 3-(4-hydroxybutoxyamino)-3-methylbutanoate |
InChI |
InChI=1S/C10H21NO4/c1-10(2,8-9(13)14-3)11-15-7-5-4-6-12/h11-12H,4-8H2,1-3H3 |
InChI-Schlüssel |
NSVXPTNWLMQGCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(=O)OC)NOCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


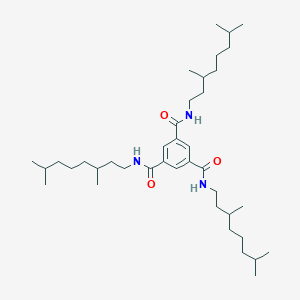
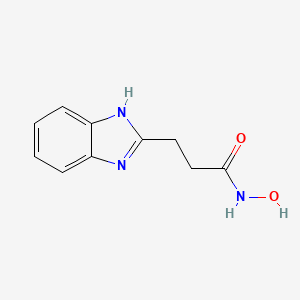
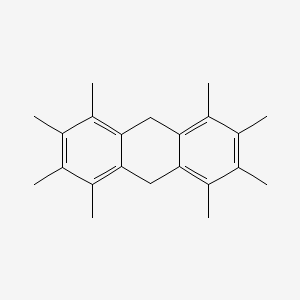
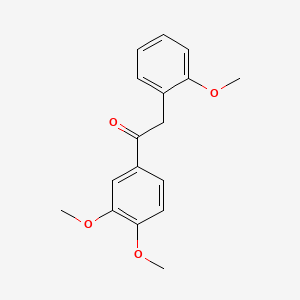
![1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid](/img/structure/B12550730.png)
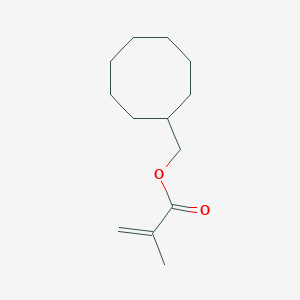
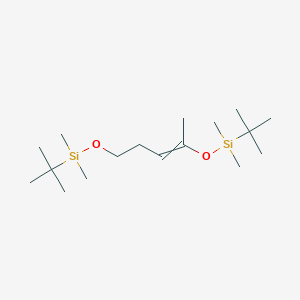
![2-(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)pyrimidin-5-ol](/img/structure/B12550739.png)
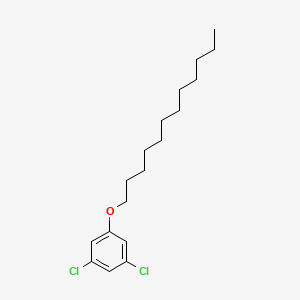


![1,1'-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene)](/img/structure/B12550760.png)
stannane](/img/structure/B12550768.png)

